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Abstract

Tibremciclib (BPI-16350) is a novel, orally bioavailable, and highly potent small molecule
inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6). Developed by Betta Pharmaceuticals, it
has demonstrated significant anti-tumor activity in preclinical models and clinical trials,
particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-
negative (HER2-) breast cancer. This technical guide provides a comprehensive overview of
the discovery, mechanism of action, preclinical and clinical development of Tibremciclib, with
a focus on quantitative data, experimental methodologies, and key signaling pathways.

Introduction: Targeting the Cell Cycle in Cancer

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a
hallmark of cancer. Cyclin-dependent kinases (CDKSs), in conjunction with their cyclin regulatory
partners, are key drivers of cell cycle progression. The CDK4/6-Cyclin D-retinoblastoma (Rb)
pathway is a critical checkpoint controlling the transition from the G1 (growth) phase to the S
(synthesis) phase of the cell cycle. In many cancers, including a majority of breast cancers, this
pathway is hyperactivated, leading to uncontrolled cell proliferation. The development of
selective CDK4/6 inhibitors represents a major advancement in targeted cancer therapy.
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Discovery and Preclinical Development of
Tibremciclib (BPI-16350)

While specific details of the initial lead discovery and optimization process for Tibremciclib are
proprietary to Betta Pharmaceuticals, preclinical studies have revealed it to be a highly potent
and selective inhibitor of CDK4 and CDKG®6.

Mechanism of Action

Tibremciclib selectively inhibits the kinase activity of CDK4 and CDK6. This inhibition prevents
the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound
to the E2F transcription factor, preventing the expression of genes required for the G1to S
phase transition. This ultimately leads to cell cycle arrest at the G1 checkpoint and suppression
of tumor cell proliferation.[1] Tibremciclib's efficacy is dependent on a functional Rb protein.
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Figure 1. Mechanism of Action of Tibremciclib in the CDK4/6-Rb Pathway.

In Vitro Kinase and Cell-Based Assays

Tibremciclib has demonstrated potent and selective inhibition of CDK4 and CDKG6 in
biochemical assays. Preclinical data indicates that it has a similar structure to abemaciclib but

with less inhibition of CDK9.[2]

Table 1: In Vitro Kinase Inhibitory Activity of Tibremciclib (BPI-16350)
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Target Kinase IC50 (nmollL)
CDK4/cyclinD1 2.21
CDKe6/cyclinD1 0.4

Other CDKs (CDK1/cyclinB, CDK2/cyclinE,

] Significantly less active
CDK5/p25, CDK7/cyclinH)

Data sourced from a preclinical study.[3]

In cell-based assays, Tibremciclib showed limited efficacy in Rb-negative cell lines, confirming
its mechanism of action is dependent on a functional Rb protein. For instance, the IC50 for the
Rb-negative MDA-MB-468 cell line was 4583 nmol/L.[3]

In Vivo Preclinical Studies

In preclinical xenograft models of various carcinomas, Tibremciclib demonstrated anti-tumor
efficacy that was comparable or superior to other approved CDK4/6 inhibitors like palbociclib
and abemaciclib.[4] Furthermore, it exhibited favorable pharmacokinetic properties in mice,
including excellent brain penetration with a brain-to-plasma ratio ranging from 0.3 to 4.0.[4]

Clinical Development

Tibremciclib has undergone rigorous clinical evaluation, primarily in patients with advanced
solid tumors, with a strong focus on HR+/HER2- metastatic breast cancer.
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Figure 2: Clinical Development Workflow of Tibremciclib.
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Phase | Clinical Trial (NCT03791112)

This open-label, dose-escalation and expansion study evaluated the safety, pharmacokinetics,
and preliminary anti-tumor activity of Tibremciclib as both a monotherapy and in combination
with fulvestrant.[2]

o Part A (Monotherapy): Patients with advanced solid tumors who had failed standard
therapies received Tibremciclib at doses ranging from 50-500 mg once daily (QD).[2]

o Part B (Combination Therapy): Patients with HR+/HER2- metastatic breast cancer who had
experienced secondary endocrine resistance received Tibremciclib (300 mg or 400 mg QD)
plus fulvestrant.[2]

Table 2: Pharmacokinetic Parameters of Tibremciclib (Phase I)

Parameter Value

Median Time to Peak Concentration (Tmax) 2.0-17.0 hours
Mean Half-life (t1/2) 35.6 - 51.0 hours
Accumulation (QD dosing) 2.1-3.3fold

Data supports a once-daily dosing regimen. Drug exposure was dose-proportional.[2]

Table 3: Efficacy Results of Tibremciclib (Phase I)

Disease Control Rate Overall Response Rate
Treatment Arm

(DCR) (ORR)
Part A (Monotherapy, n=24) 70.8% (95% CI: 48.9%-87.4%) 4.2% (1 partial response)

Part B (Combination, n=43
97.7% (95% ClI: 87.7%-99.9%)  60.5% (95% CI: 44.4%-75.0%)
evaluable)

Data as of November 13, 2022.[2]

Phase lll Clinical Trial (TIFFANY - NCT05433480)
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The TIFFANY trial was a randomized, double-blind, placebo-controlled study that compared the
efficacy and safety of Tibremciclib plus fulvestrant versus placebo plus fulvestrant in patients
with HR+/HER2- locally advanced, recurrent, or metastatic breast cancer with disease
progression following endocrine therapy.[5]

Table 4: Efficacy Results of the TIFFANY Trial

. Tibremciclib + Placebo + Hazard Ratio (HR) /
Endpoint
Fulvestrant (n=184) Fulvestrant (n=90) p-value
Median Progression- 16.5 months (95% ClI: 5.6 months (95% CI: 0.37 (95% CI: 0.27-
Free Survival (PFS) 12.8-16.6) 4.5-9.2) 0.52); p < 0.001

Objective Response
Rate (ORR) (in 45.6% (95% CI: 12.9% (95% ClI:
patients with 37.6%-53.7%) 6.1%-23.0%)

measurable disease)

p <0.001

Data from the JAMA Oncology publication.[5]

Safety and Tolerability

Tibremciclib has a manageable safety profile, with adverse events consistent with the CDK4/6
inhibitor class.

Table 5: Common Treatment-Emergent Adverse Events (All Grades) in the TIFFANY Trial

Tibremciclib + Fulvestrant

Adverse Event (%) Placebo + Fulvestrant (%)
(V]

Diarrhea 79.3 13.3

Neutropenia 75.5 15.6

Leukopenia 73.9 16.7

Anemia 69.0 211

Data from the JAMA Oncology publication.[6]
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Table 6: Common Grade 3 or Higher Treatment-Emergent Adverse Events in the TIFFANY Trial

Tibremciclib + Fulvestrant

Adverse Event (%) Placebo + Fulvestrant (%)
0

Neutropenia 15.2 5.6

Anemia 12.0 4.4

Hypokalemia 12.0 0

Data from the JAMA Oncology publication.[5]

Dose interruptions and reductions due to adverse events were more common in the
Tibremciclib arm, however, treatment discontinuation rates were low.[6]

Experimental Protocols (Generalized)

While the specific, proprietary protocols used in the development of Tibremciclib are not
publicly available, this section outlines generalized methodologies for the key experiments
cited, based on standard practices in the field.

In Vitro Kinase Assay

e Objective: To determine the half-maximal inhibitory concentration (IC50) of Tibremciclib
against CDK4/cyclin D1 and CDK®6/cyclin D1.

e Principle: A biochemical assay that measures the phosphorylation of a substrate by the
target kinase in the presence of varying concentrations of the inhibitor.

¢ Generalized Protocol:

o Recombinant human CDK4/cyclin D1 or CDK6/cyclin D1 enzymes are incubated with a
specific substrate (e.g., a peptide derived from Rb protein) and ATP in a reaction buffer.

o Serial dilutions of Tibremciclib are added to the reaction wells.

o The reaction is allowed to proceed for a defined period at a controlled temperature.
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o The amount of phosphorylated substrate is quantified using a detection method such as
ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase
activity.

o IC50 values are calculated by fitting the dose-response data to a four-parameter logistic
equation.

Cell Proliferation/Viability Assay

o Objective: To assess the effect of Tibremciclib on the proliferation of cancer cell lines.

o Principle: A cell-based assay that measures the number of viable cells after treatment with
the compound.

e Generalized Protocol:

o Breast cancer cell lines (e.g., MCF-7 for HR+/HER2-, Rb-positive) are seeded in 96-well
plates and allowed to adhere overnight.

o Cells are treated with a range of concentrations of Tibremciclib or vehicle control.

o After a specified incubation period (e.g., 72 hours), cell viability is assessed using a
reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of
metabolically active cells.

o Luminescence is measured using a plate reader.

o IC50 values are determined from the dose-response curves.

In Vivo Xenograft Model

¢ Objective: To evaluate the anti-tumor efficacy of Tibremciclib in a living organism.

e Principle: Human cancer cells are implanted into immunocompromised mice, and the effect
of the drug on tumor growth is monitored.

e Generalized Protocol:
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o Female immunodeficient mice (e.g., BALB/c nude) are used.

o A suspension of human breast cancer cells (e.g., MCF-7) is injected subcutaneously or
into the mammary fat pad of the mice.

o When tumors reach a palpable size, mice are randomized into treatment and control
groups.

o Tibremciclib is administered orally at specified doses and schedules. The control group
receives a vehicle.

o Tumor volume is measured regularly using calipers.

o At the end of the study, tumors may be excised for further analysis (e.g.,
immunohistochemistry for biomarkers).

Conclusion

Tibremciclib (BPI-16350) is a potent and selective CDK4/6 inhibitor with a compelling
preclinical and clinical profile. It has demonstrated significant efficacy in extending progression-
free survival in patients with HR+/HER2- advanced breast cancer, coupled with a manageable
safety profile. As a promising new agent in the armamentarium against breast cancer, further
research will likely explore its role in other malignancies and in combination with other targeted
therapies. This technical guide provides a foundational understanding of the development and
key characteristics of Tibremciclib for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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tibremciclib-bpi-16350]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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